Gonyautoxin IV
CAS No.: 64296-26-0
Cat. No.: VC0000008
Molecular Formula: C10H17N7O9S
Molecular Weight: 411.346
* For research use only. Not for human or veterinary use.

CAS No. | 64296-26-0 |
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Molecular Formula | C10H17N7O9S |
Molecular Weight | 411.346 |
IUPAC Name | [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate |
Standard InChI | InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1 |
Standard InChI Key | CETRDCWBMBILAL-LJRZAWCWSA-N |
SMILES | C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O |
Chemical Identification and Structure
Gonyautoxin IV belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. These compounds are characterized by a structure based on a 2,6-diamino-4-methyl-pyrrolo[1,2-c]purin-10-ol skeleton . The compound is formally designated by the following identifiers:
Parameter | Value |
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Common Name | Gonyautoxin IV |
Chemical Formula | C₁₀H₁₇N₇O₉S |
CAS Registry Number | 64296-26-0 |
Average Molecular Weight | 411.346 g/mol |
Monoisotopic Mass | 411.081 g/mol |
IUPAC Name | {[5,10,10-trihydroxy-2,6-diimino-9-(sulfooxy)-decahydropyrrolo[1,2-c]purin-4-yl]methoxy}carboximidic acid |
Alternative IUPAC Name | (3aS,4R,9S,10aS)-4-((carbamoyloxy)methyl)-5,10,10-trihydroxy-2,6-diiminooctahydro-1H,8H-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate |
InChI Key | CETRDCWBMBILAL-KPKJPENVSA-N |
The molecular structure of Gonyautoxin IV features a complex tricyclic system with multiple functional groups, including hydroxyl, imino, and sulfate moieties . Structurally, Gonyautoxin IV exists as an epimer with Gonyautoxin I (GTX1), and the two compounds are often isolated and studied together . The confirmation of the structure was established through interconversion studies and correlation with saxitoxin .
Physical and Chemical Properties
Gonyautoxin IV exhibits several distinct physical and chemical properties that influence its stability, detection, and biological activity:
Property | Description |
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Physical State | Typically obtained as a solution in analytical applications |
Solubility | Soluble in aqueous acidic solutions |
Stability | Relatively stable in acidic conditions |
Storage Conditions | Recommended storage at -20°C for long-term stability |
Solution Formulation | Often prepared in aqueous HCl (0.003 M, pH 2.52) |
The compound demonstrates chemical transformations under specific conditions. Notably, Gonyautoxin IV can be converted to Neosaxitoxin through reductive reactions using thiol compounds such as 2-mercaptoethanol . This conversion is significant for both analytical purposes and understanding the metabolic fate of the toxin in biological systems.
Studies on stability have shown that Gonyautoxin IV exhibits minimal degradation when stored properly at -20°C for periods of up to 12 months, with an uncertainty due to possible degradation calculated as 2.13% .
Origin and Natural Occurrence
Gonyautoxin IV occurs naturally as a product of marine dinoflagellates, primarily belonging to the genus Alexandrium, with Alexandrium pacificum being a notable producer . These dinoflagellates synthesize the toxin as part of their secondary metabolism, though the ecological role of these compounds remains under investigation.
The toxin enters the food chain through filter-feeding shellfish that accumulate the compounds from the water column during harmful algal blooms. Various marine organisms have been found to contain Gonyautoxin IV, including:
Interestingly, metabolism within shellfish tissues can transform Gonyautoxin IV into other toxin derivatives. Research has shown that in some shellfish species like Mactra chinensis, metabolism can produce decarbamoyl derivatives of the toxin .
Analytical Detection Methods
The accurate detection and quantification of Gonyautoxin IV present significant analytical challenges due to its structural complexity and potential co-elution with matrix interferences. Several analytical methodologies have been developed:
Chromatographic Methods
Post-column oxidation liquid chromatography with fluorescence detection (PCOX-LC-FLD) represents a widely used technique for Gonyautoxin IV analysis . This method involves:
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Separation using high-performance liquid chromatography (HPLC)
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Post-column oxidation to generate fluorescent derivatives
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Detection via fluorescence
A significant challenge in this methodology is the potential co-elution of Gonyautoxin IV with naturally fluorescent matrix components from shellfish and other marine organisms . To address this limitation, researchers have developed specific transformation reactions to confirm the presence of Gonyautoxin IV.
Transformation Reactions for Confirmation
A novel analytical approach involves the conversion of Gonyautoxin IV to Neosaxitoxin using 2-mercaptoethanol (2-ME) . The optimized procedure includes:
Parameter | Condition |
---|---|
Reagent | 1 M 2-ME in 0.1 M phosphate buffer |
pH | 7.4 |
Temperature | 100°C |
Reaction Time | 30 minutes |
Recovery Rate | 82.2% (RSD = 1.1%, n=3) |
This transformation method offers several advantages:
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Single-step reaction (simplified from previous two-step methods)
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Good recovery and repeatability
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Clear differentiation between Gonyautoxin IV and co-eluting matrix interferences
When the chromatographic peak contains Gonyautoxin IV, application of this reductive reaction results in the appearance of Neosaxitoxin in the chromatogram and a corresponding decrease in the Gonyautoxin IV peak. In contrast, if the peak is due solely to a matrix interference, no transformation occurs and no Neosaxitoxin is produced .
Other Analytical Techniques
Additional analytical approaches include:
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Ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS)
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Proton quantitative nuclear magnetic resonance (1H-qNMR) for concentration determination
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Certified reference materials for calibration and method validation
Toxicological Profile
Gonyautoxin IV belongs to the paralytic shellfish toxin (PST) family, a group of compounds that block voltage-gated sodium channels in nerve and muscle cells, leading to neuromuscular paralysis in severe cases .
Toxicity Studies
Research on the toxicity of Gonyautoxin IV has yielded valuable data regarding its relative potency compared to other PSTs. Key findings include:
Route of Administration | Toxicity Relative to Saxitoxin (STX) |
---|---|
Intraperitoneal injection | 140-170-fold less toxic than STX |
Oral (feeding) | 11-fold less toxic than STX |
Median lethal dose (feeding) | 34.9 μmol/kg |
Notably, there is a significant difference in toxicity between intraperitoneal and oral administration, with Gonyautoxin IV showing relatively higher oral toxicity . This discrepancy is attributed to the conversion of Gonyautoxin IV within the digestive tract to more toxic derivatives, including decarbamoyl gonyautoxin 2&3, decarbamoyl saxitoxin, and decarbamoyl neosaxitoxin .
Toxicity Equivalency Factors
Based on feeding studies, researchers have proposed a toxicity equivalency factor (TEF) of 0.1 for Gonyautoxin IV . This factor is used in regulatory contexts to calculate the total toxicity of shellfish samples containing multiple PST analogues.
Metabolic Transformations
The metabolic fate of Gonyautoxin IV in biological systems is complex. Evidence suggests that intestinal bacteria can mediate the transformation of Gonyautoxin IV and other gonyautoxins into more toxic saxitoxin analogues through the action of glutathione . This conversion increases the toxic content of organisms that carry paralytic shellfish poisoning toxins, potentially amplifying toxicity through the food chain .
Parameter | Specification |
---|---|
Format | Solution in amber glass vial (approximately 0.5 mL) |
Concentration | [GTX4] = 8.0 ± 0.6 μg/g |
Purity | ≥ 99% |
Formulation | Aqueous HCl (0.003 M, pH 2.52) |
Storage | -20°C |
Research Applications and Future Directions
Analytical Method Development
Ongoing research focuses on improving detection methodologies for Gonyautoxin IV, particularly:
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Development of rapid and sensitive screening methods
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Addressing matrix interference challenges
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Automation of analytical procedures
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Harmonization of international standards for detection and quantification
Ecological Research
Studies of Gonyautoxin IV production in marine environments contribute to understanding:
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Dynamics of harmful algal blooms
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Environmental factors influencing toxin production
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Climate change impacts on toxin distribution
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Trophic transfer in marine food webs
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